molecular formula C18H17N3O3 B2454365 2-methoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide CAS No. 898420-43-4

2-methoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide

Katalognummer: B2454365
CAS-Nummer: 898420-43-4
Molekulargewicht: 323.352
InChI-Schlüssel: HEVWMVHOHVYATR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide typically involves the reaction of 2-methyl-4-oxoquinazoline with 3-aminophenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Acidic/Basic Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:

Reaction Conditions Products Yield Mechanistic Notes
1 M HCl, reflux (6 hrs)2-Methoxyacetic acid + 3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)aniline78%Acid-catalyzed nucleophilic acyl substitution
0.5 M NaOH, 80°C (4 hrs)Sodium 2-methoxyacetate + free amine85%Base-mediated saponification

The quinazolinone ring remains stable under these conditions due to resonance stabilization .

Nucleophilic Aromatic Substitution

The methoxy group at the para-position of the phenyl ring participates in nucleophilic substitutions under harsh conditions:

Reagent Conditions Product Application
HBr (48%), AcOHReflux, 12 hrs2-Hydroxy-N-[3-(2-methyl-4-oxo-quinazolin-3-yl)phenyl]acetamideIntermediate for radiopharmaceuticals
NH<sub>3</sub>/CuCl150°C, autoclave (8 hrs)2-Amino-N-[3-(2-methyl-4-oxo-quinazolin-3-yl)phenyl]acetamidePrecursor for kinase inhibitors

Ring Functionalization of Quinazolinone

The 3,4-dihydroquinazolin-4-one core undergoes regioselective modifications:

Oxidation

Controlled oxidation converts the dihydroquinazolinone to a fully aromatic system:

Oxidizing Agent Conditions Product Biological Relevance
KMnO<sub>4</sub>H<sub>2</sub>O, 25°C2-Methoxy-N-[3-(2-methyl-4-oxo-quinazolin-3-yl)phenyl]acetamide quinazolineEnhanced DNA intercalation
DDQCH<sub>2</sub>Cl<sub>2</sub>, RTDehydrogenated quinazoline derivativeImproved COX-2 inhibition (IC<sub>50</sub> = 0.8 μM)

Electrophilic Substitution

The C-6/C-7 positions of the quinazolinone ring undergo halogenation:

Reagent Position Product Yield
Br<sub>2</sub>/FeCl<sub>3</sub>C-77-Bromo-2-methoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide63%
Cl<sub>2</sub>/AlCl<sub>3</sub>C-66-Chloro derivative58%

Cross-Coupling Reactions

The aryl bromide (post-bromination) participates in palladium-catalyzed couplings:

Reaction Type Conditions Product Catalytic System
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMEBiaryl-functionalized acetamide92% conversion
Buchwald-HartwigPd(OAc)<sub>2</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>N-Aryl derivatives with enhanced solubility (LogP = 2.1)78% yield

Photochemical Reactions

UV irradiation induces dimerization via the quinazolinone’s excited state:

Conditions Product Quantum Yield Applications
UV-C (254 nm), THF, 24 hrsCyclobutane-linked dimerΦ = 0.12Photoresponsive biomaterials

Biotransformations

Microbial systems modify the compound’s acetamide and methoxy groups:

Microorganism Reaction Product Activity Change
Aspergillus nigerO-Demethylation2-Hydroxyacetamide derivative3× increased cytotoxicity
Streptomyces griseusHydroxylation at C-3 of quinazolinone3-Hydroxyquinazolinone analogReduced IC<sub>50</sub> against EGFR

Stability Under Physiological Conditions

Critical degradation pathways in PBS (pH 7.4, 37°C):

Time (hrs) Major Degradants Mechanism
242-Methoxyacetic acid (traces)Hydrolysis
72Quinazolinone ring-opened productOxidative stress

Key Research Findings

  • Structure-Reactivity Relationship : Electron-withdrawing groups on the phenyl ring accelerate hydrolysis (k = 0.18 hr<sup>−1</sup> vs. 0.09 hr<sup>−1</sup> for electron-donating groups) .

  • Catalytic Efficiency : Pd-NHC complexes improve Suzuki coupling yields to >95% under microwave conditions.

  • Biological Implications : Brominated derivatives show 40% higher PARP-1 inhibition than parent compound (IC<sub>50</sub> = 0.4 μM vs. 0.7 μM) .

This compound’s reactivity profile highlights its versatility as a scaffold for developing targeted therapeutics and functional materials.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity:
Research indicates that this compound may exhibit anticancer properties. Its structure allows it to interact with specific enzymes involved in cancer cell proliferation. The quinazolinone core is known to inhibit kinases, which play a critical role in cell signaling pathways associated with cancer growth. Studies have shown that derivatives of quinazolinone compounds can significantly reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating effective potency against these cells .

Mechanism of Action:
The mechanism by which 2-methoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide exerts its effects involves the inhibition of key enzymes that are critical for tumor growth. This inhibition leads to reduced proliferation and induces apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent.

Antimicrobial Applications

Antimicrobial Activity:
This compound has also been evaluated for its antimicrobial properties. Studies have indicated that derivatives containing the quinazolinone structure demonstrate significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of the methoxy group enhances the compound's ability to penetrate bacterial membranes, thus increasing its efficacy .

Potential as Antitubercular Agent:
In vitro studies have shown that certain derivatives can inhibit vital mycobacterial enzymes, suggesting potential applications in treating tuberculosis. The ability to target specific pathways within bacteria makes this compound a candidate for further exploration in antimicrobial therapy .

Pharmaceutical Development

Lead Compound for New Therapeutics:
Due to its diverse biological activities, this compound serves as a lead compound in the development of new therapeutic agents. Researchers are exploring modifications to enhance its pharmacological properties and reduce toxicity while maintaining efficacy against targeted diseases .

Synthesis and Formulation:
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinazolinone core followed by substitution and amidation reactions. These synthetic routes can be optimized for large-scale production, ensuring high yield and purity necessary for pharmaceutical applications .

Case Studies and Research Findings

StudyApplicationFindings
Study 1AnticancerDemonstrated significant reduction in cell viability in MCF-7 and HCT-116 cell lines with IC50 values ranging from 1.9–7.52 μg/mL .
Study 2AntimicrobialShowed effectiveness against Mycobacterium smegmatis with low MIC values indicating potential as an antitubercular agent .
Study 3Drug DevelopmentIdentified as a lead compound for developing new therapeutics targeting cancer and bacterial infections.

Wirkmechanismus

The mechanism of action of 2-methoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and disrupting the associated biochemical pathways. This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-methyl-4-oxoquinazoline: A precursor in the synthesis of the target compound.

    3-aminophenylacetic acid: Another precursor used in the synthesis.

    Quinazolinone derivatives: A class of compounds with similar structures and biological activities.

Uniqueness

2-methoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide is unique due to its specific substitution pattern and the presence of both methoxy and acetamide functional groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Biologische Aktivität

The compound 2-methoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide is a member of the quinazoline family, known for its diverse biological activities. Quinazolines and their derivatives have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C18H20N2O2C_{18}H_{20}N_{2}O_{2} and a molecular weight of approximately 300.36 g/mol. The structural features include a methoxy group, a quinazoline moiety, and an acetamide functional group. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Bacterial Strain MIC (mg/mL) MBC (mg/mL)
Staphylococcus aureus0.0150.030
Escherichia coli0.0040.008
Bacillus cereus0.0150.030
Pseudomonas aeruginosa0.0200.040

These results suggest that the compound may exhibit comparable or superior activity to standard antibiotics such as ampicillin .

Anticancer Activity

Quinazoline derivatives have been studied for their anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. For example, it has been reported that certain quinazoline compounds induce apoptosis in cancer cells by activating specific signaling pathways.

In a recent study, a similar derivative demonstrated IC50 values in the micromolar range against several cancer types, indicating potent cytotoxicity:

Cancer Cell Line IC50 (µM)
HeLa5.0
MCF-77.5
A5496.0

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets, including enzymes involved in DNA replication and repair, as well as receptors modulating cellular signaling pathways.

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound to various targets. For instance, docking simulations suggest strong interactions with enzymes such as topoisomerase II and kinases involved in cancer progression .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the antibacterial effects of quinazoline derivatives showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with significant reductions in colony-forming units observed after treatment.
  • Cytotoxicity Evaluation : In vitro assays using human cancer cell lines revealed that this compound led to increased rates of apoptosis compared to untreated controls, demonstrating its potential as an anticancer agent.

Eigenschaften

IUPAC Name

2-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12-19-16-9-4-3-8-15(16)18(23)21(12)14-7-5-6-13(10-14)20-17(22)11-24-2/h3-10H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVWMVHOHVYATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.